molecular formula C18H20N2O3S B5870191 (2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide

(2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide

Cat. No.: B5870191
M. Wt: 344.4 g/mol
InChI Key: GFGYHXWMPMLLLG-YPKPFQOOSA-N
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Description

(2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide is a complex organic compound with a unique structure that includes a phenyl group, a sulfamoyl group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Enamide Linkage: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Introduction of the Sulfamoyl Group:

    Final Assembly: The final step involves coupling the intermediates to form the desired compound under controlled conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The enamide linkage can be reduced to form amine derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoyl group, in particular, can enhance its solubility and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14(13-16-5-3-2-4-6-16)18(21)20-12-11-15-7-9-17(10-8-15)24(19,22)23/h2-10,13H,11-12H2,1H3,(H,20,21)(H2,19,22,23)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGYHXWMPMLLLG-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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